Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate
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Overview
Description
Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate is a chemical compound that features a pyrrolidine ring, a fluorine atom, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by functionalization to introduce the fluorine atom and esterification to form the benzoate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like alkyl or aryl groups .
Scientific Research Applications
Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and fluorine atom contribute to the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl ®-4-(pyrrolidin-2-yl)benzoate: Similar structure but lacks the fluorine atom.
Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate hydrochloride: A salt form of the compound with different solubility and stability properties.
Uniqueness
Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall efficacy in various applications .
Biological Activity
Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- A benzoate moiety with a fluorine substituent at the para position.
- A pyrrolidine ring that contributes to its pharmacological profile.
The compound's structure is essential for its interaction with biological targets, particularly in inhibiting bacterial growth.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrrolidine, including this compound, exhibit significant antibacterial activity. The following points summarize key findings:
- Mechanism of Action : The compound acts by inhibiting bacterial topoisomerases, which are crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth .
- Minimum Inhibitory Concentration (MIC) : Experimental data indicate that this compound exhibits low nanomolar MIC values against various Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure showed MIC values ranging from 1 µM to 10 µM against strains like Staphylococcus aureus and Escherichia coli .
- SAR Studies : Structure-activity relationship studies have shown that modifications on the pyrrolidine ring and the benzoate moiety can enhance antibacterial potency. For example, substituting the fluorine atom or altering the length of the alkyl chain in the pyrrolidine ring has been linked to improved activity .
Case Studies
Several case studies highlight the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited bacterial growth in a dose-dependent manner. For example, a study reported an IC50 value of approximately 5 µM against E. coli, indicating strong antibacterial potential .
- In Vivo Efficacy : Animal models have been utilized to assess the efficacy of this compound in treating infections caused by resistant bacterial strains. In one study, administration of the compound led to a significant reduction in bacterial load in infected mice compared to controls .
- Comparative Studies : Comparative analyses with other known antibacterial agents revealed that this compound possesses a unique profile that may offer advantages over traditional antibiotics, particularly in terms of resistance management .
Summary Table of Biological Activity
Activity Type | Description | IC50/MIC Values |
---|---|---|
Antibacterial | Inhibition of bacterial topoisomerases | 1 µM - 10 µM |
In Vitro Efficacy | Effective against E. coli and S. aureus | IC50 ~ 5 µM |
In Vivo Efficacy | Significant reduction in bacterial load in mice | Not specified |
Properties
Molecular Formula |
C12H14FNO2 |
---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
methyl 4-fluoro-2-[(2R)-pyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C12H14FNO2/c1-16-12(15)9-5-4-8(13)7-10(9)11-3-2-6-14-11/h4-5,7,11,14H,2-3,6H2,1H3/t11-/m1/s1 |
InChI Key |
ZXVCRMOSHJSLAP-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1)F)[C@H]2CCCN2 |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)C2CCCN2 |
Origin of Product |
United States |
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